
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile
Übersicht
Beschreibung
“2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .
Synthesis Analysis
The synthesis of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” involves the use of various methods and techniques . For instance, it has been synthesized using 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor .Molecular Structure Analysis
The molecular structure of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” has been analyzed using various methods such as density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been studied. For instance, it has been used in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been analyzed. It exhibits high fluorescence quantum yield and good thermal stability .Wissenschaftliche Forschungsanwendungen
Optical and Thermal Properties
Indole derivatives have been studied for their optical and thermal properties, which could make them suitable for use in fluorophores with high fluorescence quantum yield and good thermal stability. This could be applied in fields like bioimaging or optoelectronics .
Therapeutic Applications
Compounds with an indole nucleus have shown potential in reducing oxidative stress and influencing cell activation, proliferation, and apoptosis. They could be used in therapeutic interventions for conditions like liver injuries or other diseases associated with oxidative stress .
Anti-inflammatory Effects
Some indole derivatives have been found to augment pro-inflammatory responses in certain cell types, which suggests potential applications in studying inflammatory diseases or developing anti-inflammatory drugs .
Biological Potential
The indole scaffold is present in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This indicates a wide range of potential applications in drug development for various clinical conditions .
Synthetic Chemistry
Indole derivatives are prevalent moieties in natural products and drugs. Their synthesis could lead to the development of new compounds with unique structures and properties, useful in medicinal chemistry .
Antiviral Activities
Certain indole compounds have shown significant protection against viruses like H1N1, suggesting potential use in developing antiviral agents .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNAAWEEITFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286481 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile | |
CAS RN |
202584-15-4 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)


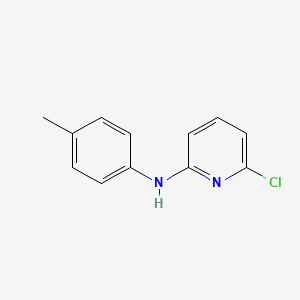

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
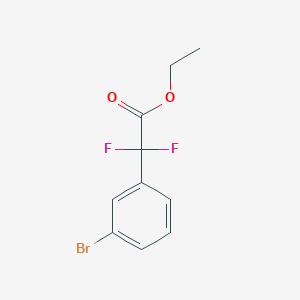

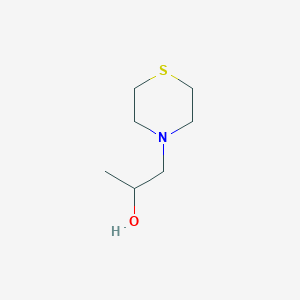
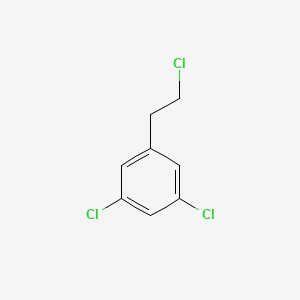
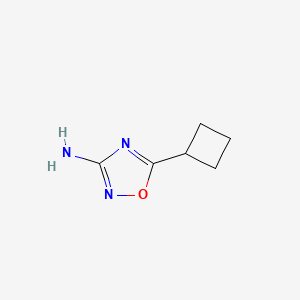

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
